

N-(2-Hydroxyethyl)methacrylamide CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(2-Hydroxyethyl)methacrylamide</i>
Cat. No.:	B1279273

[Get Quote](#)

An In-depth Technical Guide to N-(2-Hydroxyethyl)methacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(2-Hydroxyethyl)methacrylamide** (HEMAm), a functional monomer with significant applications in the development of advanced biomaterials. This document details its chemical and physical properties, synthesis and polymerization protocols, and its burgeoning role in biomedical fields, particularly in drug delivery and tissue engineering.

Core Properties and Specifications

N-(2-Hydroxyethyl)methacrylamide is a hydrophilic monomer featuring a methacrylamide group for polymerization and a primary hydroxyl group that imparts hydrophilicity and allows for further chemical modification.

Property	Value
CAS Number	5238-56-2
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16 g/mol
Appearance	Liquid
Storage Temperature	2-8°C, sealed in a dry environment
Synonyms	N-(2-hydroxyethyl)-2-methylacrylamide, HEMAm

Synthesis of N-(2-Hydroxyethyl)methacrylamide

A common laboratory-scale synthesis of **N-(2-Hydroxyethyl)methacrylamide** involves the reaction of methacrylic acid with 2-aminoethanol.[\[1\]](#)

Experimental Protocol: Synthesis of HEMAm[\[1\]](#)

- Reaction Setup: To a reaction flask, add methacrylic acid.
- Addition of Reactant: While cooling the flask (e.g., with water), gradually add 2-aminoethanol.
- Reaction: Stir the mixture. The polymerization will initiate and complete within a short period.
- Purification: Remove water under reduced pressure to obtain the final product.

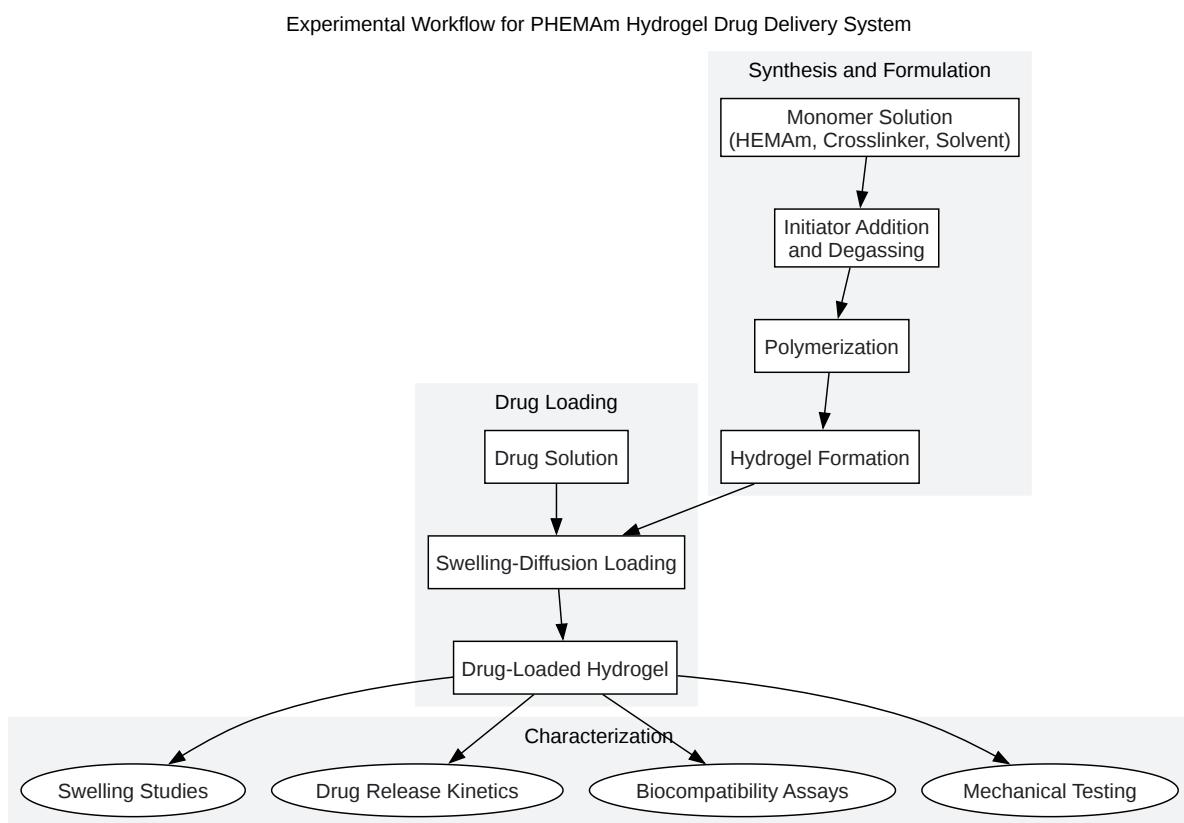
Polymerization of N-(2-Hydroxyethyl)methacrylamide

Poly(N-(2-Hydroxyethyl)methacrylamide) (PHEMAm) is a hydrophilic, biocompatible polymer with potential applications in biomedical devices and drug delivery systems. Its synthesis is typically achieved through free radical polymerization.

Experimental Protocol: Free Radical Polymerization of HEMAm

This protocol outlines a general procedure for the synthesis of a PHEMA-based hydrogel.

- Monomer Solution Preparation: Prepare a solution of **N-(2-Hydroxyethyl)methacrylamide** in a suitable solvent (e.g., deionized water).
- Initiator and Crosslinker Addition: Add a radical initiator, such as ammonium persulfate (APS), and a crosslinking agent, like N,N'-methylenebis(acrylamide) (BIS), to the monomer solution.
- Degassing: To remove dissolved oxygen which can inhibit polymerization, degas the solution by bubbling nitrogen or argon through it.
- Polymerization: Initiate the polymerization by raising the temperature or by the addition of an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED). The solution will become viscous and form a hydrogel.
- Purification: The resulting hydrogel can be purified by swelling in deionized water to remove unreacted monomers and other small molecules.

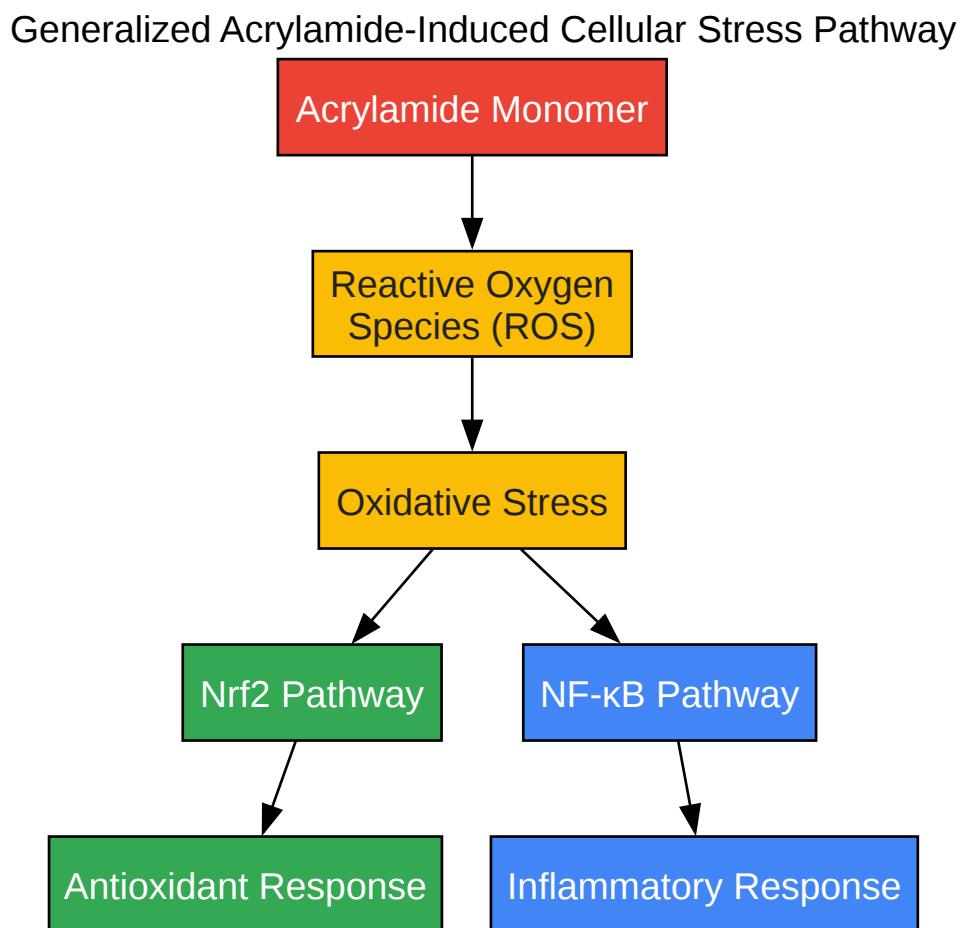

Applications in Biomedical Research

The biocompatibility and hydrophilicity of PHEMA make it an attractive material for various biomedical applications.

- Drug Delivery: PHEMA-based hydrogels can be loaded with therapeutic agents for controlled and sustained release.^{[2][3]} The polymer matrix can protect the drug from degradation and control its diffusion.
- Tissue Engineering: These hydrogels can serve as scaffolds to support cell growth and tissue regeneration due to their tissue-like properties.^[2]
- Biocompatible Coatings: PHEMA can be used to coat medical devices and implants to improve their biocompatibility and reduce the foreign body response.^[4]

Experimental Workflow: Hydrogel Synthesis for Drug Delivery

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PHEMAm-based hydrogel for drug delivery applications.


[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and characterization of a HEMAm-based hydrogel for drug delivery.

Cellular Interaction and Signaling

While specific signaling pathways directly modulated by **N-(2-Hydroxyethyl)methacrylamide** are not extensively documented, the broader class of acrylamides is known to induce cellular stress responses. It is important for researchers to consider these potential interactions.

The diagram below illustrates a generalized pathway for acrylamide-induced cellular stress, which may be relevant for understanding the biological interactions of residual monomers.

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathways for acrylamide-induced cellular stress.

This guide serves as a foundational resource for professionals engaged in the fields of biomaterials science and drug development. The provided information aims to facilitate further research and application of **N-(2-Hydroxyethyl)methacrylamide** in creating innovative solutions for healthcare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]
- 2. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(2-Hydroxyethyl)methacrylamide CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279273#n-2-hydroxyethyl-methacrylamide-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com